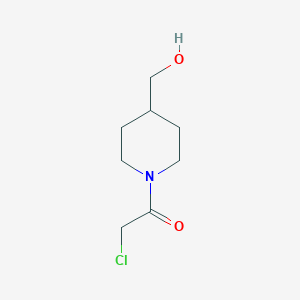

2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone

Description

2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone is a ketone derivative featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a chloroacetyl moiety. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for enhanced biological activity or physicochemical properties. Its synthesis typically involves nucleophilic substitution reactions between chloroacetyl chloride and 4-(hydroxymethyl)piperidine, followed by purification via chromatography or crystallization .

Properties

IUPAC Name |

2-chloro-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c9-5-8(12)10-3-1-7(6-11)2-4-10/h7,11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTWPSEMLDRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Method: Nucleophilic Acyl Substitution with Chloroacetyl Chloride

The most widely reported synthesis involves the reaction of 4-(hydroxymethyl)piperidine with chloroacetyl chloride under controlled conditions. This nucleophilic acyl substitution proceeds via the attack of the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the target ketone.

Reaction Protocol

-

Base Selection : Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is used to neutralize HCl generated during the reaction.

-

Solvent System : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility of both reactants.

-

Stoichiometry : A 1:1 molar ratio of 4-(hydroxymethyl)piperidine to chloroacetyl chloride is employed, with a 10–20% excess of the latter to drive completion.

-

Temperature and Duration : Reactions are conducted at 0–25°C for 3–6 hours to minimize side reactions.

Workup Procedure

-

The crude mixture is washed sequentially with 2M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize residual acid), and brine (to eliminate water-soluble impurities).

-

Organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

Purification via recrystallization (ethyl acetate/petroleum ether) yields the product in 70–85% purity.

Table 1: Standard Reaction Conditions and Outcomes

Alternative Approaches and Comparative Analysis

While the chloroacetyl chloride route dominates, alternative strategies have been explored:

A. Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes by enhancing molecular collisions. Preliminary studies report comparable yields (75–80%) but require specialized equipment.

B. Solid-Phase Synthesis

Immobilizing 4-(hydroxymethyl)piperidine on resin enables iterative purification, though scalability remains challenging.

Optimization of Reaction Conditions

Solvent Effects

Base Optimization

Table 2: Base Performance Comparison

| Base | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Et₃N | 85 | 95 | Moderate |

| NaHCO₃ | 78 | 90 | High |

Purification and Isolation Techniques

Recrystallization

Ethyl acetate/petroleum ether (1:3 v/v) achieves >90% purity by removing unreacted starting materials.

Column Chromatography

Silica gel (60–120 mesh) with a gradient of ethyl acetate in hexanes (10–30%) resolves closely eluting impurities.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) achieves baseline separation, with retention times of 8.2 minutes for the target compound.

Scale-Up Considerations

Industrial Adaptations

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| 4-(Hydroxymethyl)piperidine | 450 |

| Chloroacetyl Chloride | 300 |

| Total Production Cost | 900 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

Nucleophilic substitution: The major products are substituted piperidine derivatives.

Oxidation: The major products are carboxylic acids or aldehydes.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

- Lead Compound Development : The compound is explored as a lead compound for new pharmaceuticals due to its unique structural features that may confer specific biological activities.

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant strains.

Biological Studies

- Enzyme Interaction Studies : Research has focused on understanding how this compound interacts with specific enzymes or receptors in biological systems, providing insights into its mechanism of action.

- Case Study : A study on Mycobacterium abscessus showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents, indicating its potential as an effective treatment option.

Industrial Applications

- Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the production of specialty chemicals.

- Building Block for Specialty Chemicals : The compound's unique structure allows it to be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the hydroxymethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The piperidine ring provides structural stability and enhances the compound’s affinity for its targets.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The hydroxymethyl group enhances water solubility compared to hydrophobic substituents like 2,4-difluorobenzyl or isopropyl .

- Conformation : Piperidine rings with equatorial substituents (e.g., 2,4-difluorobenzyl in ) exhibit chair conformations, minimizing steric strain. The hydroxymethyl group may adopt equatorial or axial positions depending on solvent polarity.

- Synthetic Flexibility : Chloroacetyl derivatives serve as intermediates for further functionalization. For example, reaction with tetrazoles yields antimicrobial agents .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The carbonyl stretch (C=O) in 2-Chloro-1-(piperidin-1-yl)ethanone appears at ~1633 cm⁻¹ , while analogs with electron-withdrawing groups (e.g., fluorobenzyl) show shifts to ~1681 cm⁻¹ due to increased polarization .

- NMR Analysis: In 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone, the hydroxymethyl proton resonates at δ 3.42 ppm (CDCl₃), distinct from methylene protons in non-polar analogs (δ 2.2–3.5 ppm) .

- Thermal Stability : Piperazine derivatives (e.g., 4-isopropylpiperazine) decompose above 250°C , whereas hydroxymethyl-substituted piperidines likely exhibit lower thermal stability due to hydrogen bonding.

Biological Activity

2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloroethanone moiety and a piperidine ring substituted with a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 173.62 g/mol. The presence of the chloro and hydroxymethyl groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloroethanone moiety acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity or receptor function, leading to various biological responses such as antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for bacterial strains such as Staphylococcus aureus and Escherichia coli range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways. The exact mechanisms are still under investigation, but preliminary data indicate that it may affect cell cycle regulation and promote cell death in various cancer cell lines .

Comparative Studies

In comparing this compound with other piperidine derivatives, distinct differences in biological activity have been noted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(piperidin-1-ylmethyl)pyridine ethanedioate | Piperidine ring with pyridine substitution | Moderate antibacterial activity |

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Chlorinated ethanone moiety | Limited antimicrobial effects |

| This compound | Hydroxymethyl and chloro groups on piperidine | Strong antibacterial and anticancer properties |

The unique combination of functional groups in this compound contributes to its enhanced biological activities compared to structurally similar compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results showed that this compound had the lowest MIC values against S. aureus and E. coli, outperforming other derivatives tested .

Case Study 2: Anticancer Effects

In another investigation, the compound was tested on human cancer cell lines. It demonstrated significant cytotoxic effects, leading to a reduction in cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. The study suggested that the compound activates apoptotic pathways, warranting further exploration in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed for 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with piperidine derivatives. For example, condensation of 4-hydroxymethylpiperidine with chloroacetyl chloride under basic conditions (e.g., sodium hydroxide) in solvents like dichloromethane or tetrahydrofuran is a key step. Reaction parameters such as temperature (optimized at 0–5°C for exothermic steps), solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging) significantly impact yield and purity. Evidence from similar compounds (e.g., 2-(4-fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone) highlights the need for inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent placement and purity. For instance, in a structurally analogous compound (2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone), key NMR signals include δ 4.05 ppm (s, 2H) for the chlorinated ketone and δ 3.52 ppm (t, 2H) for piperidine protons . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How is the hydroxymethyl group in the piperidine ring stabilized during synthesis?

Protection of the hydroxymethyl group via benzylation or silylation (e.g., using tert-butyldimethylsilyl chloride) prevents unwanted side reactions during subsequent steps. Deprotection with hydrogenolysis (Pd/C, H₂) or acidic conditions (e.g., HCl/MeOH) restores the hydroxymethyl functionality. Evidence from related indole derivatives emphasizes the use of orthogonal protecting groups to maintain regioselectivity .

Advanced Research Questions

Q. How do structural modifications at the hydroxymethyl position affect the compound’s physicochemical and pharmacological properties?

Comparative studies of analogs (e.g., 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one) reveal that replacing hydroxymethyl with fluoromethyl enhances lipophilicity (logP increases by ~0.5 units), improving blood-brain barrier penetration. However, this substitution reduces hydrogen-bonding capacity, potentially altering receptor binding kinetics. Molecular docking studies with serotonin receptors suggest that the hydroxymethyl group’s polarity facilitates interactions with hydrophilic binding pockets .

Q. What strategies resolve contradictions in reported biological activities across structurally similar compounds?

Discrepancies in antimicrobial or receptor-binding data can arise from differences in assay conditions (e.g., pH, solvent polarity). For example, 2-(4-chlorophenoxy)ethanol shows antifungal activity in agar diffusion assays but not in liquid broth due to solubility limitations. Systematic SAR analysis (e.g., comparing 4-hydroxymethyl vs. 4-chlorophenoxy substituents) combined with computational ADMET profiling (e.g., SwissADME) helps isolate structure-activity relationships .

Q. How can multi-step synthesis be optimized for scalability without compromising enantiomeric purity?

Continuous flow chemistry reduces reaction times and improves reproducibility for intermediates. For instance, a microreactor setup for analogous piperidine derivatives achieved 85% yield in 30 minutes (vs. 6 hours in batch). Chiral HPLC or enzymatic resolution (e.g., using lipases) ensures enantiopurity during final steps. Evidence from indole-based syntheses underscores the importance of kinetic control in asymmetric ketone formation .

Q. What mechanistic insights explain the compound’s interactions with neurological targets?

Preliminary studies on indole derivatives suggest that the chlorinated ketone moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues in enzyme active sites (e.g., monoamine oxidases). Molecular dynamics simulations (AMBER force field) predict that the hydroxymethyl group stabilizes these interactions via water-mediated hydrogen bonds. Competitive inhibition assays (IC₅₀ values) and X-ray crystallography of co-crystals are critical for validating these mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.